3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound with significant chemical and biological properties. Its molecular formula is and it has a molecular weight of 205.21 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a tetrahydroquinazoline ring system, which contributes to its unique reactivity and potential applications in medicinal chemistry .
The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can be achieved through various methods. Commonly, it is synthesized via cyclization reactions involving anthranilic acid derivatives and appropriate reagents. A notable method includes the reaction of 2-aminobenzaldehyde with diethyl malonate in the presence of a base such as piperidine, followed by hydrolysis to yield the desired carboxylic acid .
The synthesis typically involves several steps:
Reactions are often monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm product formation and purity .
The molecular structure of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can be represented as follows:
The InChI Key for this compound is BDQUEXZLCXOYOO-UHFFFAOYSA-N. Its structural features include:
These structural elements contribute to its chemical reactivity and biological activity .
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid participates in various chemical reactions:
The specific conditions for these reactions often depend on the substituents present on the compound and the desired products. Reaction yields and purities are typically assessed through chromatographic methods.
The mechanism of action for 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. It may inhibit specific pathways related to disease processes by modulating enzyme activity or receptor binding affinities. Research indicates that such compounds can affect cellular signaling pathways involved in cancer proliferation and antimicrobial resistance .
Data regarding these properties are crucial for predicting behavior in biological systems and during synthetic processes .
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid has several scientific applications:
Research continues into optimizing its synthesis and expanding its applications in drug development and materials science .
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents with diverse biological activities.
The quinazoline nucleus—a bicyclic system comprising fused benzene and pyrimidine rings—has been a cornerstone of medicinal chemistry for over seven decades. Its journey began with early alkaloid isolations (e.g., vasicine from Adhatoda vasica) but gained pharmaceutical prominence with the development of methaqualone in the 1960s as a sedative-hypnotic agent. The scaffold’s versatility became fully evident with the discovery of EGFR kinase inhibitors like gefitinib and erlotinib in the 2000s, which revolutionized targeted cancer therapies by exploiting quinazoline’s ability to occupy ATP-binding pockets. Tetrahydroquinazolines, the saturated analogs, emerged as privileged structures due to enhanced conformational flexibility, reduced planarity, and improved physicochemical properties. The introduction of carboxylic acid functionality, as in 3-methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, represents a strategic evolution aimed at optimizing binding interactions with polar residues in biological targets and improving water solubility—a critical parameter in drug bioavailability. This compound exemplifies modern efforts to hybridize traditional pharmacophores with ionizable groups to address multi-factorial drug design challenges [5] [8].
Table 1: Historical Milestones in Quinazoline-Based Drug Development
Time Period | Key Development | Therapeutic Area |
---|---|---|
1960s | Methaqualone (sedative) | Central Nervous System |
1980–2000 | Alfuzosin (α1-adrenergic antagonist) | Urology (BPH treatment) |
2000s | Gefitinib/Erlotinib (EGFR inhibitors) | Oncology (Lung cancer) |
2010–Present | Tetrahydroquinazoline-carboxylic acid derivatives | Antibacterial, Anticancer |
Carboxylic acid functionalization of heterocycles serves as a masterkey in molecular design, conferring three cardinal advantages: molecular recognition, solubility modulation, and pro-drug potential. In quinazolines, the -COOH group engages in salt bridges, hydrogen bonding, and electrostatic interactions with target proteins, significantly enhancing binding affinity and selectivity. For instance, in 3-methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, the carboxylic acid at C6 extends into hydrophilic regions of enzyme active sites, forming critical interactions with residues like arginine, lysine, or histidine. This is corroborated by studies showing that carboxylate-containing heterocycles exhibit up to 10-fold higher affinity for metalloenzymes compared to ester or amide analogs due to zinc coordination capability .
Beyond target engagement, the ionizable carboxylic acid group dramatically improves water solubility and tissue penetration. The logP reduction mitigates toxicity associated with highly lipophilic compounds while facilitating formulation development. Additionally, carboxylic acids serve as handles for prodrug derivatization (e.g., esterification) to enhance membrane permeability, with enzymatic hydrolysis regenerating the active moiety in vivo. Synthesis routes to such functionalized quinazolines often involve cyclocondensation between anthranilic acid derivatives and carbonyl compounds, or transition-metal-catalyzed carboxylation. The Gould-Jacobs reaction, for example, enables direct annulation-carboxylation using alkoxymethyl malonic esters under reflux conditions [5] .
Table 2: Synthetic Strategies for Quinazoline-6-Carboxylic Acids
Method | Reactants | Conditions | Yield Range |
---|---|---|---|
Gould-Jacobs Reaction | Anthranilates + Alkoxymethyl malonic esters | Reflux, Base catalysis | 60–85% |
Pfitzinger Modification | Isatin derivatives + Malonic acid | Microwave, 150–180°C | 70–92% |
Conrad-Limpach Cyclization | β-Ketoesters + 1,2-Diaminobenzenes | High-temperature solvent | 40–75% |
Positional isomerism of substituents on the tetrahydroquinazoline scaffold dictates pharmacological outcomes with remarkable precision. The 6-carboxylic acid isomer—exemplified by 3-methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS: 1644598-72-0)—demonstrates superior bioactivity profiles compared to its 5-,7-, or 8-carboxylated counterparts. This advantage arises from the optimal spatial orientation of the -COOH group for target engagement. X-ray crystallographic analyses reveal that the C6 substituent projects into solvent-accessible regions or hydrophilic pockets in enzymes, minimizing steric clashes while maximizing hydrogen-bonding networks. In contrast, C5-carboxylic acids exhibit conformational strain due to proximity to the lactam carbonyl, reducing binding entropy [3] [9].
The 3-methyl group further fine-tunes pharmacodynamics by imposing conformational restraint on the saturated ring system, enhancing selectivity for enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases. Stereochemistry also plays a decisive role: (S)-enantiomers of 3-methyltetrahydroquinazolines show 2–5x higher activity than (R)-isomers or racemates in antibacterial and antitumor assays, attributed to chiral recognition in target binding cavities. These insights drive rational pharmacophore development where the triad of hydrogen-bond donor/acceptor (lactam), ionizable anchor (carboxylic acid), and hydrophobic element (aromatic ring) synergistically interact with diverse biological targets. Computational models indicate that 6-carboxylic acid derivatives occupy a unique chemical space in multiparameter optimization, balancing Lipinski’s rule compliance with target affinity [3] [9].
Table 3: Comparative Analysis of Tetrahydroquinazoline Carboxylic Acid Isomers
Isomer Position | Representative CAS Number | Key Physicochemical Properties | Bioactivity Highlights |
---|---|---|---|
5-Carboxylic acid | 70639-77-9 | logP: 1.2, pKa: 3.8 | Moderate DHFR inhibition |
6-Carboxylic acid | 1644598-72-0 | logP: 0.9, pKa: 3.6 | Potent kinase/DHFR inhibition |
7-Carboxylic acid | 103752-83-6 | logP: 1.4, pKa: 4.1 | Weak antibacterial activity |
8-Carboxylic acid | Not available in search results | logP: 1.5 (predicted) | Limited data |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1